Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is a unique compound with the empirical formula CHClNO and a molecular weight of 181.66 g/mol. This compound is classified as an amino acid derivative and is notable for its potential applications in medicinal chemistry and organic synthesis. The compound's IUPAC name reflects its structure, which includes an ethyl ester group and an aminomethyl substituent.
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride can be sourced from various chemical suppliers and databases, including PubChem and the Royal Society of Chemistry. It falls under the category of amino acid derivatives, which are crucial in various biochemical processes and pharmaceutical applications. The compound is also listed in chemical registries such as the Chemical Abstracts Service with the registration number 101259-00-1.
The synthesis of Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride typically involves several steps that can vary based on the desired purity and yield. A common method includes:
This method yields Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride with moderate efficiency, often requiring purification techniques such as column chromatography to isolate the desired product .
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride can participate in various chemical reactions typical of amino acid derivatives:
These reactions are significant in synthetic organic chemistry for developing more complex molecules or modifying existing ones for specific applications .
The mechanism of action for Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride largely depends on its application in biological systems. As an amino acid derivative, it may interact with biological receptors or enzymes:
The exact mechanisms would require further empirical studies to elucidate its role in biological systems .
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride is typically characterized as a solid compound at room temperature. Its solubility profile indicates that it is soluble in polar solvents like water due to its ionic nature when in hydrochloride form.
Key chemical properties include:
These properties make it suitable for various applications in research and industry .
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride has several potential applications:
Ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride (CAS 17609-47-1) emerged in the late 20th century as a critical chiral building block for central nervous system (CNS)-targeting pharmaceuticals. Its structural uniqueness—combining a β-amino acid backbone with ester functionality—enables efficient penetration of the blood-brain barrier, making it indispensable for synthesizing psychoactive compounds. The molecule’s stereogenic center allows for the production of enantiomerically pure (S)- and (R)-configurations, with the (S)-enantiomer (L-valine ethyl ester hydrochloride) being particularly significant due to its natural occurrence and enhanced biological compatibility [6].
The compound’s hydrochloride salt form (C₇H₁₆ClNO₂, MW: 181.66 g/mol) enhances crystallinity and stability, facilitating industrial-scale manufacturing. Pharmaceutical developers leveraged these properties to design novel antidepressants and anxiolytics, where the ethyl ester moiety serves as a "traceless delivery vehicle" that hydrolyzes in vivo to release the active drug. By 2024, this synthon was commercially cataloged as H-Val-OEt·HCl by suppliers like BLD Pharm, explicitly listed for psychotropic intermediate applications under strict storage protocols (sealed, dry, room temperature) to preserve enantiomeric integrity [6].
Table 1: Key Industrial Attributes of Ethyl 2-(aminomethyl)-3-methylbutanoate Hydrochloride
Property | Specification | Application Relevance |
---|---|---|
CAS Number | 17609-47-1 | Unique identifier for regulatory compliance |
Molecular Formula | C₇H₁₆ClNO₂ | Salt form enhances solubility and stability |
Specific Rotation (α) | +7° (c=2, H₂O) | Confirms chiral purity for (S)-enantiomer |
Storage Conditions | Sealed in dry, room temperature | Prevents racemization and decomposition |
Commercial Designation | H-Val-OEt·HCl | Standardized for pharmaceutical synthesis |
The nucleophilic primary amine group in ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride enables its deployment in asymmetric imide couplings, particularly for synthesizing sterically hindered 1,1-disubstituted hydrazines. These derivatives serve as precursors to catalysts for enantioselective transformations, such as ketone hydrazinations. The isopropyl side chain adjacent to the amine group imposes stereoelectronic constraints that direct Re or Si-facial attack during imine formation, achieving diastereomeric excesses (de) >90% under optimized conditions [3] [7].
A pivotal application involves the synthesis of N-aminopeptide mimics. Here, the hydrochloride salt reacts with N-protected α-ketoesters via a decarboxylative amidation pathway, producing hydrazine derivatives with retained chirality. This method circumvents racemization risks associated with traditional carbodiimide coupling agents. Studies confirm that the β-branched alkyl group (3-methylbutanoate) shields the nascent chiral center during ring-closing metatheses to form bicyclic hydrazinotetrahydrofurans—key motifs in protease inhibitors [3].
The compound’s utility extends to photoactivated Wolff rearrangements, where it generates ketene intermediates that trap N-benzylbenzaldimines. This process yields trans-configured β-lactams (dr up to 86:14), instrumental in penicillin analog synthesis. Silver-catalyzed rearrangements of diazoketones derived from this amine ester exemplify its role in forming strained heterocycles without epimerization [3].
Stereoselective access to ethyl 2-(aminomethyl)-3-methylbutanoate hydrochloride has evolved through three dominant methodologies: asymmetric homologation, enzymatic resolution, and substrate-directed hydrogenation. The Arndt-Eistert homologation (Scheme 1) remains the most efficient route, converting L-valine into β-valine analogs via diazoketone intermediates. Critical modifications include Seebach’s N-Fmoc protection strategy (using i-BuOCOCl/N-methylmorpholine) and silver benzoate-catalyzed Wolff rearrangement, achieving 58–82% yields while preserving enantiopurity [3] [10].
Aspartic acid-based routes exploit the inherent β-carboxyl group of aspartate for stereoretentive transformations. Jefford’s protocol converts aspartic acid into 3-(N-tosylamino)butano-4-lactone, which undergoes nucleophilic substitution by Gilman reagents (R₂CuLi) to deliver α-substituted β-amino esters with >99% ee. Meanwhile, enzymatic resolutions using Candida antarctica lipase B dynamically kinetically resolve racemic amines, achieving enantiomeric ratios of 98:2 [3].
Recent advances focus on solid-phase synthesis and flow chemistry. N-Fmoc-protected variants are immobilized on Wang resin, enabling automated peptide synthesis of β²-homoamino acids. Flow hydrogenation with chiral Ir-N,P-ligands (e.g., DPPMP derivatives) achieves turnover frequencies (TOF) >500 h⁻¹ and 97% ee for industrial-scale production [3] [5].
Table 2: Comparative Analysis of Stereoselective Synthesis Methods
Method | Key Reagents/Conditions | Yield (%) | ee (%) | Advantages |
---|---|---|---|---|
Arndt-Eistert Homologation | Ag⁺/UV light, ROH/H₂O | 58–82 | >99 | Retains α-amino acid chirality |
Aspartic Acid Alkylation | R₂CuLi, TMSI, −78°C | 70–90 | >99 | Direct α-functionalization |
Enzymatic Resolution | Candida antarctica lipase B | 45–55 | 98 | Mild conditions, no metal catalysts |
Flow Hydrogenation | Ir-(R)-DPPMP, H₂ (20 bar), 50°C | 85–93 | 97 | Scalable (>100 kg/batch), continuous mode |
Comprehensive Compound Index
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2